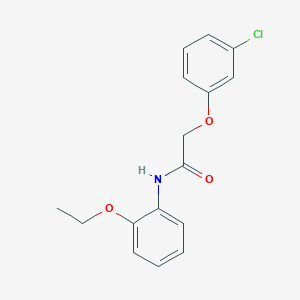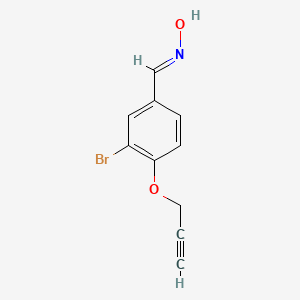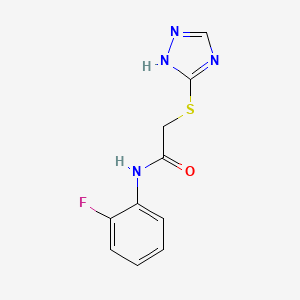![molecular formula C19H24FN3OS B5540347 1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of chemicals that can be synthesized for research in pharmacology, particularly for investigating potential therapeutic targets and mechanisms. Its structure suggests it could interact with biological receptors or enzymes, providing insight into new drug development.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including O-alkylation, amidation, and reductive amination. For instance, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, involves O-alkylation of 3-(1-triphenylmethyl-1H-imidazol-4-yl)propanol with 4-[18F]fluorobenzyl bromide (Iwata et al., 2000). Such methods may be adaptable for synthesizing the compound .
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, provides insights into the arrangement of atoms within a molecule. The crystal structure of closely related compounds reveals information on intermolecular interactions, which is crucial for understanding the compound's reactivity and potential binding to biological targets (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological receptors, which can be explored through in vitro pharmacology studies. For example, compounds structurally similar to the target molecule have been synthesized and evaluated for their potential as PET ligands for the histamine H3 receptor (Windhorst et al., 1999).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are fundamental for understanding a compound's behavior under different conditions. Studies on related compounds provide valuable data on these aspects, which can be inferred for the compound (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as stability, reactivity, and potential biological activity, are crucial for developing new pharmacological agents. Investigations into related compounds' binding affinity and receptor interactions offer insights into the chemical properties that may apply to "1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine" (Labas et al., 2011).
科学的研究の応用
Anti-Alzheimer's Agents
A study focused on the synthesis of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, evaluated for anti-Alzheimer's activity, suggests that compounds structurally related to "1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine" show promise as anti-Alzheimer's agents. These compounds were designed based on the lead compound donepezil, highlighting the importance of the benzylated component in enhancing therapeutic profiles against Alzheimer's disease (M. Gupta et al., 2020).
Antithrombotic Treatment
Research into GPIIb/IIIa integrin antagonists indicates that compounds incorporating fluorobenzyl and piperidine structures, akin to "1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine," are potent and orally active fibrinogen receptor antagonists. These findings suggest their potential utility in antithrombotic treatments, especially in acute phases (Y. Hayashi et al., 1998).
Anticancer Activity
A study on fluoro-substituted benzo[b]pyran compounds, which share a structural resemblance to the query compound, demonstrates significant anticancer activity against lung, breast, and CNS cancer cell lines. This research underscores the potential of structurally related compounds in cancer therapy (A. G. Hammam et al., 2005).
特性
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1-[3-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3OS/c1-22-11-9-21-19(22)16-3-2-10-23(13-16)18(24)8-12-25-14-15-4-6-17(20)7-5-15/h4-7,9,11,16H,2-3,8,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZXUZVGHMZWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)CCSCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)


![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)
